molecular formula C6H7MgO9P B14154147 L-Ascorbic acid monophosphate magnesium salt CAS No. 119588-63-5

L-Ascorbic acid monophosphate magnesium salt

Cat. No.: B14154147
CAS No.: 119588-63-5
M. Wt: 278.39 g/mol
InChI Key: BVILVCMVJGYFDH-LEJBHHMKSA-N
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Description

L-Ascorbic acid monophosphate magnesium salt, also known as L-Ascorbic acid 2-phosphate magnesium salt, is a stable derivative of Vitamin C (L-Ascorbic acid). This compound is known for its enhanced stability compared to L-Ascorbic acid, making it a valuable ingredient in various scientific and industrial applications. It is commonly used in cell culture media, cosmetics, and as a raw material in the production of advanced therapy medicinal products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ascorbic acid monophosphate magnesium salt typically involves the phosphorylation of L-Ascorbic acid followed by the introduction of magnesium ions. One common method includes reacting L-Ascorbic acid with phosphoric acid in the presence of a suitable catalyst to form L-Ascorbic acid 2-phosphate. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid monophosphate magnesium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dehydroascorbic acid.

    Reduction: It can act as a reducing agent in various biochemical reactions.

    Substitution: The phosphate group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

    Reduction: It can reduce metal ions and other oxidized compounds.

    Substitution: Reactions often involve nucleophiles such as hydroxide ions.

Major Products

Scientific Research Applications

L-Ascorbic acid monophosphate magnesium salt is widely used in scientific research due to its stability and bioactivity. Some key applications include:

    Cell Culture Media: It is used as a supplement in cell culture media to promote cell growth and differentiation.

    Cosmetics: It is used in skincare products for its antioxidant properties and ability to stimulate collagen production.

    Advanced Therapy Medicinal Products: It serves as a raw material in the production of gene, cell, and tissue engineering products.

    Biochemical Research: It is used in studies involving oxidative stress, gene expression, and metabolic pathways

Mechanism of Action

L-Ascorbic acid monophosphate magnesium salt exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. Additionally, it acts as a co-factor for various enzymes, including those involved in collagen synthesis and DNA demethylation. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .

Comparison with Similar Compounds

Similar Compounds

    L-Ascorbic acid: The parent compound, less stable but highly bioactive.

    L-Ascorbic acid 2-phosphate sodium salt: Another stable derivative used in similar applications.

    Magnesium ascorbyl phosphate: A similar compound with comparable stability and applications.

Uniqueness

L-Ascorbic acid monophosphate magnesium salt stands out due to its enhanced stability and bioavailability compared to L-Ascorbic acid. Its magnesium content also provides additional benefits, such as improved skin penetration and additional antioxidant properties .

Properties

CAS No.

119588-63-5

Molecular Formula

C6H7MgO9P

Molecular Weight

278.39 g/mol

IUPAC Name

magnesium;(1S)-1-[(2R)-4-hydroxy-5-oxo-3-phosphonooxy-2H-furan-2-yl]ethane-1,2-diolate

InChI

InChI=1S/C6H7O9P.Mg/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4;/h2,4,9H,1H2,(H2,11,12,13);/q-2;+2/t2-,4+;/m0./s1

InChI Key

BVILVCMVJGYFDH-LEJBHHMKSA-N

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2]

Origin of Product

United States

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